N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.317 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
The primary target of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is human glucokinase (GK) . GK is a key enzyme in the regulation of carbohydrate metabolism and has a significant role in maintaining glucose homeostasis .
Mode of Action
This compound acts as an allosteric activator of GK . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The bonding interactions of this compound with the residues in the allosteric site of GK protein have been predicted through molecular docking investigations .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway. By increasing the catalytic action of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to a decrease in blood glucose levels, providing a potential therapeutic effect for type-2 diabetes .
Result of Action
The activation of GK by this compound results in significant hypoglycemic effects . In vitro testing has shown that this compound strongly increases the catalytic action of GK, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
Biochemical Analysis
Biochemical Properties
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide has been identified as an allosteric activator of human glucokinase (GK), a key enzyme in glucose metabolism . The compound interacts with the allosteric site of GK, leading to an increase in the catalytic action of the enzyme .
Cellular Effects
The activation of GK by this compound can have significant effects on cellular processes. By increasing the activity of GK, this compound can enhance glucose utilization and insulin secretion, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GK. It binds to the allosteric site of the enzyme, leading to conformational changes that enhance the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound on GK activity have been observed in in vitro studies
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its activation of GK . This interaction could potentially influence metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by further reactions to introduce the benzamide group . One common method involves the reaction of 2-aminobenzimidazole with benzoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad spectrum of biological activities.
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
Benzoyl Chloride: Used in the synthesis of benzamide derivatives.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide stands out due to its specific structure, which combines the benzimidazole ring with a benzamide group. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly its role as an allosteric activator of human glucokinase (GK). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Target Enzyme: Human Glucokinase (GK)
this compound primarily targets human glucokinase, a key enzyme involved in glucose metabolism. By acting as an allosteric activator, this compound enhances GK's catalytic activity, leading to increased conversion of glucose to glucose-6-phosphate, the initial step in glycolysis.
Biochemical Pathways
The activation of GK by this compound has significant implications for cellular metabolism. Enhanced GK activity promotes glucose utilization and insulin secretion, thereby influencing various cellular functions and metabolic pathways related to energy homeostasis.
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells across various assays. The effectiveness is often evaluated through IC50 values in 2D and 3D cell culture models .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Research has demonstrated that certain compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the benzimidazole moiety can enhance antibacterial efficacy .
Anti-inflammatory and Analgesic Effects
In addition to their anticancer and antimicrobial activities, some benzimidazole derivatives have been investigated for anti-inflammatory and analgesic effects. Compounds have shown effectiveness in reducing edema and nociception in animal models, indicating potential therapeutic applications in pain management .
Table 1: Summary of Biological Activities
Conclusion and Future Directions
This compound demonstrates a multifaceted profile of biological activities, particularly through its role as an allosteric activator of glucokinase. The compound's potential as an antitumor agent, antimicrobial agent, and anti-inflammatory drug underscores its therapeutic promise.
Future research should focus on:
- Structure-Activity Relationship Studies : To optimize the efficacy and safety profiles of benzimidazole derivatives.
- Clinical Trials : To evaluate the therapeutic potential in human subjects.
- Mechanistic Studies : To further elucidate the pathways influenced by this compound, particularly its long-term effects on metabolic health.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h2-11H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCANPHKBFHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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